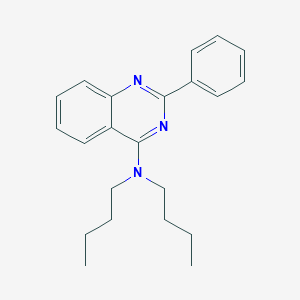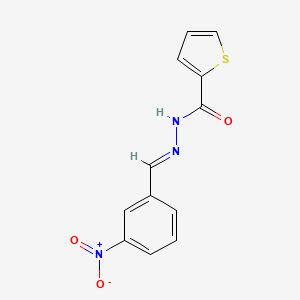![molecular formula C35H29NO3 B11677431 2-(2-ethoxyphenyl)-1-phenyl-3-(4-propylphenyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11677431.png)
2-(2-ethoxyphenyl)-1-phenyl-3-(4-propylphenyl)-2H-benzo[f]isoindole-4,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-エトキシフェニル)-1-フェニル-3-(4-プロピルフェニル)-2H-ベンゾ[f]イソインドール-4,9-ジオンは、イソインドール-1,3-ジオン誘導体類に属する複雑な有機化合物です。
合成方法
2-(2-エトキシフェニル)-1-フェニル-3-(4-プロピルフェニル)-2H-ベンゾ[f]イソインドール-4,9-ジオンの合成は、いくつかの合成経路によって達成できます。一般的な方法の1つは、無水フタル酸と第一級アミンを縮合させ、続いて環化反応と酸化反応を行う方法です 。別の方法としては、置換テトラインとイミダゾール誘導体とのヘキサデヒドロ-ディールス-アルダードミノ反応を用いる方法があります 。工業生産方法では、多くの場合、グリーンケミストリーの原則が採用され、穏やかな反応条件と環境に優しい試薬が使用されます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyphenyl)-1-phenyl-3-(4-propylphenyl)-2H,4H,9H-benzo[f]isoindole-4,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The initial step involves the formation of the isoindole core through a cyclization reaction. This can be achieved by reacting an appropriate phthalic anhydride derivative with an amine under acidic conditions.
Substitution Reactions: The ethoxy, phenyl, and propylphenyl groups are introduced through substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution of hydrogen atoms on the isoindole core with the desired substituents.
Oxidation and Reduction: The final steps may involve oxidation or reduction reactions to achieve the desired oxidation state of the compound. Common reagents used in these steps include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve the use of more cost-effective reagents and solvents to reduce production costs.
化学反応の分析
2-(2-エトキシフェニル)-1-フェニル-3-(4-プロピルフェニル)-2H-ベンゾ[f]イソインドール-4,9-ジオンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を用いて酸化することができ、キノン誘導体の生成につながります.
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて還元反応を行うことができ、ヒドロキノン誘導体の生成につながります.
科学研究への応用
2-(2-エトキシフェニル)-1-フェニル-3-(4-プロピルフェニル)-2H-ベンゾ[f]イソインドール-4,9-ジオンは、幅広い科学研究への応用があります。
科学的研究の応用
2-(2-Ethoxyphenyl)-1-phenyl-3-(4-propylphenyl)-2H,4H,9H-benzo[f]isoindole-4,9-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. It serves as a template for designing new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronics.
作用機序
2-(2-エトキシフェニル)-1-フェニル-3-(4-プロピルフェニル)-2H-ベンゾ[f]イソインドール-4,9-ジオンの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物は、炎症性経路に関与する特定の酵素を阻害することができ、炎症の軽減につながります 。さらに、DNAやタンパク質と相互作用し、癌細胞のアポトーシスを誘導することができます .
類似化合物の比較
2-(2-エトキシフェニル)-1-フェニル-3-(4-プロピルフェニル)-2H-ベンゾ[f]イソインドール-4,9-ジオンは、その特定の置換パターンと構造的特徴により、ユニークです。類似化合物には、以下が含まれます。
2-(4-エトキシフェニル)イソインドリン-1,3-ジオン: この化合物は、同様のコア構造を持っていますが、置換基が異なり、化学反応性と用途が異なります.
多置換ベンゾ[f]イソインドール-4,9-ジオン:
類似化合物との比較
2-(2-Ethoxyphenyl)-1-phenyl-3-(4-propylphenyl)-2H,4H,9H-benzo[f]isoindole-4,9-dione can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 2-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione
- 2-(2-Ethoxyphenyl)-1-(4-methylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione
- 2-(2-Ethoxyphenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione
-
Uniqueness: : The presence of the propylphenyl group in 2-(2-ethoxyphenyl)-1-phenyl-3-(4-propylphenyl)-2H,4H,9H-benzo[f]isoindole-4,9-dione distinguishes it from other similar compounds. This structural variation can lead to differences in chemical reactivity, biological activity, and physical properties. For example, the propylphenyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.
特性
分子式 |
C35H29NO3 |
|---|---|
分子量 |
511.6 g/mol |
IUPAC名 |
2-(2-ethoxyphenyl)-1-phenyl-3-(4-propylphenyl)benzo[f]isoindole-4,9-dione |
InChI |
InChI=1S/C35H29NO3/c1-3-12-23-19-21-25(22-20-23)33-31-30(34(37)26-15-8-9-16-27(26)35(31)38)32(24-13-6-5-7-14-24)36(33)28-17-10-11-18-29(28)39-4-2/h5-11,13-22H,3-4,12H2,1-2H3 |
InChIキー |
NOKSGEFLXOTLEX-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=CC=C4OCC)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677363.png)
![Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11677364.png)

![4-(morpholin-4-yl)-N-phenyl-6-{(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11677376.png)
![N-{(2E)-3-(furan-2-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}glycine](/img/structure/B11677380.png)


![1,3-Dimethyl-5-({3-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11677392.png)
![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methylbenzoate](/img/structure/B11677399.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11677422.png)
![(2,6-dibromo-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11677437.png)
![3-butoxy-N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11677445.png)
![(4E)-4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11677448.png)
